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Compound of Interest

Compound Name: Imiloxan hydrochloride

Cat. No.: B1222924

Introduction

Imiloxan hydrochloride, also known by its development code RS 21361, is a potent and
highly selective a2B-adrenoceptor antagonist.[1][2] It has become an invaluable
pharmacological tool for researchers seeking to delineate the specific physiological and
pathological roles of the a2B-adrenergic receptor subtype.[3][4] Notably, Imiloxan is
distinguished by its high selectivity for the a2B subtype over the a2A subtype and its lack of
significant antagonist activity at al-adrenoceptors, a feature not common among other a2B
antagonists. This specificity makes it an essential agent for accurately probing the function of
a2-adrenoceptor subtypes in various biological systems.[5] Initially investigated for the
treatment of depression, its development was discontinued, but it has found a crucial role in
preclinical research.[6][7]

This guide provides an in-depth overview of Imiloxan hydrochloride, including its
pharmacological profile, quantitative data, experimental protocols, and relevant signaling
pathways to support its effective use in a research setting.

Pharmacological Profile and Quantitative Data

Imiloxan's primary mechanism of action is the competitive antagonism of the a2B-adrenergic
receptor.[8] Adrenergic receptors are G protein-coupled receptors that mediate the effects of
the catecholamines norepinephrine and epinephrine. The a2 subtype is further divided into
02A, a2B, and a2C, each with distinct tissue distribution and physiological functions. Imiloxan's
value lies in its ability to selectively block the a2B subtype.[5]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1222924?utm_src=pdf-interest
https://www.benchchem.com/product/b1222924?utm_src=pdf-body
https://www.medchemexpress.com/imiloxan.html
https://www.medchemexpress.com/imiloxan-hydrochloride.html
https://en.wikipedia.org/wiki/Imiloxan
https://www.semanticscholar.org/paper/Assessment-of-imiloxan-as-a-selective-alpha-Michel-Loury/4a372fc68ecb3b902a25c5ae8d3837063782aef1
https://pubmed.ncbi.nlm.nih.gov/1970500/
https://adisinsight.springer.com/drugs/800007859
https://pubmed.ncbi.nlm.nih.gov/20446913/
https://www.benchchem.com/product/b1222924?utm_src=pdf-body
https://synapse.patsnap.com/drug/4aec1234232c4dd7b949adb1b5e77306
https://pubmed.ncbi.nlm.nih.gov/1970500/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Binding Affinity and Selectivity

The following tables summarize the key quantitative parameters defining Imiloxan's interaction
with adrenergic receptors.

Table 1: Receptor Binding Profile of Imiloxan

Receptor Subtype Binding Affinity (pKi) Selectivity (Fold)

02B-Adrenoceptor 7.26 -

| a2A-Adrenoceptor | Lower affinity | 55-fold lower than a2B |

Table 2: Chemical and Physical Properties of Imiloxan Hydrochloride

Property Value

2-(1-Ethyl-2-indazoyl)methyl-1,4-

Chemical Name . .
benzodioxan hydrochloride

Alternative Names RS 21361, RS-21361[8][9]
Molecular Formula C14H16N202-HCI

Molecular Weight 280.75 g/mol

CAS Number 81167-22-8

Purity >98%

Solubility Soluble in water to 100 mM

| Storage | Desiccate at room temperature |

Signaling Pathways

o2-adrenergic receptors, including the a2B subtype, are canonically coupled to inhibitory G
proteins (Gi/o). Upon activation by an agonist like norepinephrine, the receptor catalyzes the
exchange of GDP for GTP on the a-subunit of the G protein. The activated Gai subunit then
dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular
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cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of downstream
effectors like Protein Kinase A (PKA). By acting as an antagonist, Imiloxan binds to the a2B-
adrenoceptor and prevents this signaling cascade from being initiated by endogenous agonists.
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Canonical a2B-Adrenoceptor Signaling Pathway.

Experimental Protocols

Imiloxan's selectivity makes it a critical tool for isolating a2B-adrenoceptor function. Below are
detailed methodologies for key experiments where Imiloxan is commonly cited.

Radioligand Binding Assay for Receptor Subtype
Characterization

This protocol is adapted from studies aimed at assessing the selectivity of compounds for a2-
adrenoceptor subtypes.[4][5][10]

o Objective: To determine the binding affinity and selectivity of Imiloxan for a2A vs. a2B

adrenoceptors.

o Materials:
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o Tissue sources: Rabbit spleen (rich in a2A receptors), Rat kidney (rich in a2B receptors).
[51[10]

o Radioligand: [3H]-rauwolscine (a non-subtype-selective a2 antagonist).[5][10]
o Test compound: Imiloxan hydrochloride.

o Incubation Buffer: Tris-HCI buffer.

o Glass fiber filters.

o Scintillation counter.

o Methodology:

o Membrane Preparation: Homogenize rabbit spleen and rat kidney tissues separately in
ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge
the supernatant at high speed to pellet the cell membranes. Resuspend the membrane
pellets in the assay buffer.

o Competitive Binding Assay:

» Set up a series of tubes containing a fixed concentration of [3H]-rauwolscine and the
prepared membranes from either rabbit spleen or rat kidney.

» Add increasing concentrations of unlabeled Imiloxan to these tubes.
» Incubate the tubes to allow the binding to reach equilibrium.

o Separation and Counting: Rapidly filter the contents of each tube through glass fiber filters
to separate bound from free radioligand. Wash the filters with ice-cold buffer.

o Data Analysis: Measure the radioactivity trapped on the filters using a scintillation counter.
Plot the percentage of specific binding of [3H]-rauwolscine against the log concentration of
Imiloxan. Use non-linear regression to calculate the ICso value, which can then be
converted to a Ki (inhibition constant) value. The ratio of Ki values from the two tissue
preparations indicates the selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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